Aggrenox
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylsalicylic acid involves the esterification of salicylic acid with acetic anhydride in the presence of an acid catalyst such as sulfuric acid . Dipyridamole is synthesized through a multi-step process that includes the reaction of 2,6-diaminopyrimidine with piperidine and subsequent reactions to form the final compound .
Industrial Production Methods
Industrial production of acetylsalicylic acid typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity . Dipyridamole production involves several purification steps, including crystallization and filtration, to achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetylsalicylic acid can undergo oxidation to form salicylic acid and acetic acid.
Hydrolysis: Both acetylsalicylic acid and dipyridamole can undergo hydrolysis. .
Substitution: Acetylsalicylic acid can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Hydrolysis: Acidic or basic conditions facilitate hydrolysis reactions
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products
Scientific Research Applications
Asasantin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on platelet aggregation and blood clot formation.
Medicine: Widely used in clinical trials to prevent stroke and other cardiovascular events
Industry: Employed in the development of sustained-release formulations for improved drug delivery.
Mechanism of Action
Acetylsalicylic acid inhibits the enzyme cyclooxygenase, thereby reducing the production of prostaglandins and thromboxanes, which are involved in inflammation and platelet aggregation . Dipyridamole inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which inhibit platelet aggregation and cause vasodilation . The combination of these mechanisms results in a potent antithrombotic effect .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another antithrombotic agent that inhibits platelet aggregation but through a different mechanism involving the inhibition of the P2Y12 receptor.
Warfarin: An anticoagulant that inhibits vitamin K-dependent clotting factors.
Ticagrelor: A reversible inhibitor of the P2Y12 receptor, used to prevent thrombotic events.
Uniqueness
Asasantin’s uniqueness lies in its combination of acetylsalicylic acid and dipyridamole, which provides a dual mechanism of action for preventing blood clots. This combination has been shown to be more effective than either agent alone in reducing the risk of stroke and other cardiovascular events .
Properties
IUPAC Name |
2-acetyloxybenzoic acid;2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N8O4.C9H8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h33-36H,1-18H2;2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHUXXDTQJPXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236543 | |
Record name | Aspirin mixture with Dipyridamole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87653-67-6 | |
Record name | Aspirin mixture with Dipyridamole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087653676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspirin mixture with Dipyridamole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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